3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea is a complex organic compound featuring a bifuran moiety, a hydroxyethyl group, and a phenylethyl urea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea typically involves multiple steps, starting with the preparation of the bifuran moiety. One common method involves the nickel-electrocatalyzed synthesis of bifuran-based monomers from methyl bromo-furancarboxylates . The bifuran intermediate is then reacted with appropriate reagents to introduce the hydroxyethyl and phenylethyl urea groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yields and purity, possibly through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The hydroxyethyl and phenylethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bifuran-based carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea involves its interaction with specific molecular targets. The bifuran moiety may interact with enzymes or receptors, modulating their activity. The hydroxyethyl and phenylethyl groups can enhance the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bifuran-5,5’-dicarboxylic acid dimethyl ester: Another bifuran-based compound with different functional groups.
Poly (butylene furanoate): A polymer derived from furan-based monomers.
Uniqueness
3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea is unique due to its combination of bifuran, hydroxyethyl, and phenylethyl urea moieties. This structure provides distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-15(16-8-9-18(25-16)17-7-4-12-24-17)13-21-19(23)20-11-10-14-5-2-1-3-6-14/h1-9,12,15,22H,10-11,13H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORXNIHCFWGOHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.